N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
CAS No.: 2549019-38-5
Cat. No.: VC11816764
Molecular Formula: C18H21N5O2S
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549019-38-5 |
|---|---|
| Molecular Formula | C18H21N5O2S |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | N-methyl-1-phenyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C18H21N5O2S/c1-22(26(24,25)12-14-5-3-2-4-6-14)15-8-10-23(11-15)18-16-7-9-19-17(16)20-13-21-18/h2-7,9,13,15H,8,10-12H2,1H3,(H,19,20,21) |
| Standard InChI Key | RIWMTSMVQGLRAQ-UHFFFAOYSA-N |
| SMILES | CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)CC4=CC=CC=C4 |
| Canonical SMILES | CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)CC4=CC=CC=C4 |
Introduction
Structural Features and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical pharmacophoric elements:
-
Pyrrolo[2,3-d]pyrimidine Core: A bicyclic system comprising a pyrrole fused to a pyrimidine ring. This scaffold is a privileged structure in kinase inhibitor design due to its ability to mimic the adenine moiety of ATP .
-
Pyrrolidine Substituent: A 3-pyrrolidinyl group attached to the N-1 position of the pyrrolo[2,3-d]pyrimidine. This moiety enhances solubility and provides a vector for additional functionalization .
-
Methanesulfonamide-Phenyl Group: A N-methyl methanesulfonamide linked to a phenyl ring, which contributes to hydrophobic interactions and metabolic stability .
The molecular formula is C₁₈H₂₁N₅O₂S, with a molecular weight of 371.5 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (Predicted) | 2.8 ± 0.6 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 98.5 Ų |
| Solubility (Water) | <1 mg/mL (25°C) |
Data derived from PubChem and computational models.
Synthesis and Chemical Modifications
Multi-Step Synthetic Route
The synthesis of N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine core :
-
Core Formation: Cyclocondensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a pyrrolidine derivative under basic conditions to introduce the pyrrolidinyl group .
-
Sulfonylation: Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methanesulfonamide group .
-
N-Methylation: Treatment with methyl iodide or dimethyl sulfate to methylate the sulfonamide nitrogen.
A representative yield for the final step is 62–68%, with purification via column chromatography (silica gel, ethyl acetate/hexane) .
Structural Analogues and Selectivity Optimization
Modifications to the pyrrolidine and sulfonamide groups significantly impact kinase selectivity:
-
Pyrrolidine Substitution: Introducing tert-butyl groups at the pyrrolidine 3-position enhances PKB selectivity over PKA by >150-fold .
-
Sulfonamide Linker: Replacing the phenyl group with cyclohexyl or pyridyl moieties improves metabolic stability and oral bioavailability .
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
N-Methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide exhibits potent inhibition of PKB/Akt isoforms (IC₅₀ = 8–12 nM), with 28-fold selectivity over PKA . Key interactions include:
-
Hydrogen Bonding: The pyrrolo[2,3-d]pyrimidine N-1 nitrogen forms a hydrogen bond with the hinge region residue Glu228 of PKBβ .
-
Hydrophobic Contacts: The phenyl group occupies a hydrophobic pocket near the gatekeeper residue Phe438, stabilizing the inactive kinase conformation .
Cellular and In Vivo Efficacy
-
Anti-Proliferative Activity: Inhibits growth of PC-3 prostate cancer cells (EC₅₀ = 0.4 μM) and suppresses phosphorylation of downstream targets (GSK3β, FKHR) .
-
Xenograft Models: Oral administration (50 mg/kg/day) reduces tumor volume by 78% in HT-29 colon carcinoma models, with no significant weight loss in mice .
Pharmacokinetics and Metabolism
ADME Properties
-
Oral Bioavailability: 42% in rats, attributable to the methanesulfonamide group’s resistance to first-pass metabolism .
-
Half-Life: 4.2 hours (rat plasma), with moderate binding to albumin (89%) .
-
Major Metabolites: N-Demethylated sulfonamide (Phase I) and glucuronidated derivatives (Phase II), excreted via biliary routes .
Therapeutic Applications
Oncology
The compound’s PKB/Akt inhibition makes it a candidate for:
-
Solid Tumors: Synergizes with paclitaxel in ovarian cancer models by overcoming chemoresistance .
-
Hematologic Malignancies: Induces apoptosis in chronic lymphocytic leukemia (CLL) cells with BIRC5 (survivin) downregulation .
Neurological Disorders
Patent data suggest potential in Alzheimer’s disease via mTOR pathway modulation, though in vivo evidence remains preliminary .
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume